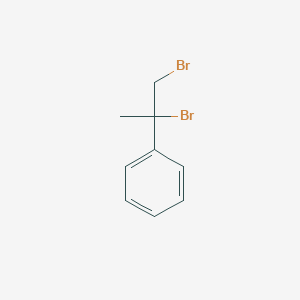
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide is a chemical compound known for its systemic fungicidal properties. It has been studied for its effectiveness against various plant pathogenic fungi, making it a valuable asset in agricultural chemistry .
準備方法
The synthesis of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves the reaction of piperazine with 2,2,2-trichloroethyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide has several scientific research applications:
Agricultural Chemistry: It is primarily used as a systemic fungicide to protect crops from fungal infections.
Biological Studies: The compound’s fungicidal properties make it a subject of interest in studies related to plant pathology and fungal biology.
Industrial Applications: It may be used in the formulation of fungicidal products for agricultural use.
作用機序
The mechanism of action of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves its systemic activity within the plant. Upon application, the compound is absorbed by the plant and translocated to various tissues. It exerts its fungicidal effects by interfering with the metabolic processes of the fungi, leading to their inhibition and eventual death . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt key enzymatic functions within the fungal cells.
類似化合物との比較
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide can be compared with other systemic fungicides such as:
Bis(2,2,2-trichloroethyl) azodicarboxylate: This compound has similar trichloroethyl groups but differs in its overall structure and applications.
The uniqueness of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide lies in its specific systemic activity and effectiveness against a broad spectrum of plant pathogenic fungi .
特性
CAS番号 |
34520-75-7 |
|---|---|
分子式 |
C10H14Cl6N4O2 |
分子量 |
435.0 g/mol |
IUPAC名 |
1-N,4-N-bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)5-17-7(21)19-1-2-20(4-3-19)8(22)18-6-10(14,15)16/h1-6H2,(H,17,21)(H,18,22) |
InChIキー |
PEMUPXNRKUQNOM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)NCC(Cl)(Cl)Cl)C(=O)NCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
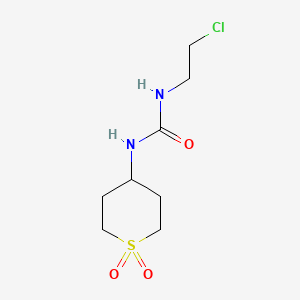
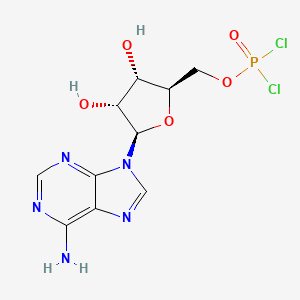
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)

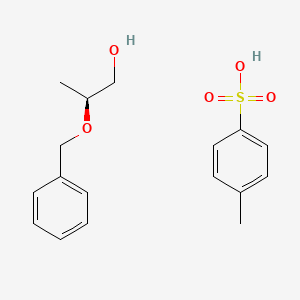
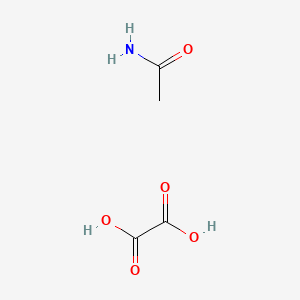

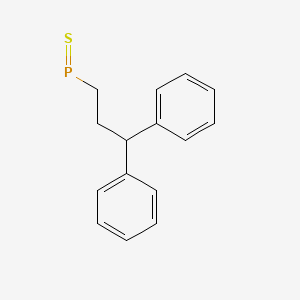
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
